3-methyl-1H-1,2,4-triazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-4(3(5)9)8-7-2/h1H3,(H2,5,9)(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOOJXSBCCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481050 | |
| Record name | 3-methyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31100-32-0 | |
| Record name | 3-Methyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31100-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Methyl 1h 1,2,4 Triazole 5 Carboxamide and Its Analogues
Retrosynthetic Analysis of the 3-methyl-1H-1,2,4-triazole-5-carboxamide Scaffold
A retrosynthetic analysis of the this compound core reveals a primary disconnection strategy involving the cleavage of the triazole ring. The most logical approach breaks the ring down into synthons that are readily available or easily prepared. The key disconnection is typically made across the N1-C5 and N4-C3 bonds, which points to a condensation reaction between a guanidine-containing moiety and a dicarbonyl compound.
This leads to two primary synthons:
Aminoguanidine (B1677879): This molecule provides the N1, N2, N4, and the exocyclic amino group that will become part of the triazole ring. It is a common and versatile building block for 1,2,4-triazoles. at.ua
A C3-dicarbonyl synthon: This component must provide the C3-methyl and C5-carboxamide groups. A suitable precursor for this is an α,γ-dicarbonyl compound or its equivalent, such as an α-keto-ester derivative of pyruvic acid. For instance, ethyl acetylpyruvate (B1236944) or a similar α-keto-amide can serve as a practical starting material. nih.gov
The forward synthesis, therefore, involves the condensation of aminoguanidine with a suitable pyruvic acid derivative. The reaction proceeds through the initial formation of a hydrazone-like intermediate by the reaction of the more nucleophilic hydrazine (B178648) group of aminoguanidine with one of the carbonyl groups of the C3 synthon. nih.gov This is followed by an intramolecular cyclization and dehydration to form the stable aromatic 1,2,4-triazole (B32235) ring.
Direct Synthesis Protocols for this compound
The direct synthesis of the this compound scaffold is most effectively achieved through the condensation of aminoguanidine with an appropriate α-keto ester. A study of the reactions between aminoguanidine derivatives and ethyl acetylpyruvate serves as a strong model for this transformation. nih.gov
The synthesis proceeds as follows:
Condensation: Aminoguanidine (or its salt, such as aminoguanidine hydrochloride or bicarbonate) is reacted with an α-keto-ester like ethyl 2-oxobutanoate (B1229078) or, more specifically, a precursor that can generate the carboxamide directly. The initial reaction occurs between the hydrazine moiety of aminoguanidine and the keto group of the pyruvic acid derivative, forming an intermediate acyl aminoguanidine. mdpi.com
Cyclization: Upon heating, often in the presence of a base or under acidic catalysis, this intermediate undergoes intramolecular cyclization. The amino group of the guanidine (B92328) moiety attacks the ester or amide carbonyl, leading to the elimination of water and alcohol (or amine) to form the stable 1,2,4-triazole ring. mdpi.comat.ua
This classical approach provides a reliable pathway to 3,5-disubstituted 1,2,4-triazoles. at.ua The specific use of a pyruvic acid derivative ensures the incorporation of the methyl group at the C3 position and the carboxamide (or its ester precursor) at the C5 position.
Conventional heating methods for the synthesis of 1,2,4-triazoles can require long reaction times and high temperatures, which may lead to lower yields and the formation of byproducts. scipublications.com Modern synthetic chemistry has focused on optimizing these conditions, with microwave-assisted synthesis emerging as a highly effective technique for preparing 1,2,4-triazole derivatives, including carboxamides. nih.govrjptonline.org
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles. nih.govresearchgate.net For the synthesis of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine and carboxylic acids, microwave heating at 180 °C for 3 hours has been shown to be highly efficient. mdpi.com Similarly, the synthesis of 1,2,4-triazole-3-carboxamides from the corresponding esters and various amines has been achieved in high yields within minutes under microwave conditions, proceeding without a catalyst in a neutral medium like toluene (B28343). nih.govresearchgate.net
Optimization parameters for the synthesis of this compound would involve:
Temperature and Time: Microwave synthesis allows for precise temperature control and rapid heating, significantly shortening the required reaction time. mdpi.com
Solvent: While some microwave reactions can be performed solvent-free, the choice of a high-boiling, microwave-compatible solvent like DMF or toluene can facilitate the reaction. mdpi.comscipublications.com
Catalysis: The reaction can be performed under acidic or basic conditions, or even under neutral conditions, especially with microwave assistance. The optimal pH depends on the specific substrates. For instance, direct condensation of aminoguanidine bicarbonate with carboxylic acids is optimized with 1.5 equivalents of HCl as a catalyst under microwave irradiation. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave Synthesis |
|---|---|---|---|
| Reaction Time | Several hours to days nih.gov | Minutes nih.govresearchgate.net | Drastic reduction in synthesis time |
| Yield | Moderate to good | Good to excellent mdpi.comscipublications.com | Often higher product yields |
| Energy Consumption | High | Low | Increased energy efficiency |
| Side Reactions | More prevalent | Minimized due to short reaction times | Higher product purity |
| Conditions | Often requires harsh conditions | Mild, often neutral and catalyst-free nih.govresearchgate.net | Environmentally benign |
The principles of green chemistry encourage the development of synthetic routes that are environmentally benign, efficient, and safe. nih.gov The synthesis of the 1,2,4-triazole core via the aminoguanidine pathway aligns well with these principles.
A key advantage of this method is the complete avoidance of hazardous intermediates such as diazonium salts, which are known to be explosive and are used in some alternative heterocyclic synthesis pathways. google.com The starting materials—aminoguanidine and simple carboxylic acid or ester derivatives—are readily available and relatively safe. ijisrt.com
Furthermore, the adoption of microwave-assisted synthesis represents a significant green chemistry advancement. researchgate.net This technique offers:
Reduced Solvent Usage: Many microwave-assisted reactions can be carried out under solvent-free conditions, which minimizes chemical waste. mdpi.com
Atom Economy: The condensation reaction to form the triazole ring typically has good atom economy, with water and alcohol being the main byproducts.
The direct condensation of aminoguanidine bicarbonate with carboxylic acids under controlled microwave conditions is a prime example of a green, straightforward synthesis suitable for producing these valuable building blocks. mdpi.com
Methodologies for the Chemical Modification and Derivatization of the this compound Core
The 1H-1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), and the unsubstituted N-H proton can exist in tautomeric forms, primarily between the N1 and N2 positions. The functionalization of the ring, particularly through alkylation, presents a challenge in regioselectivity, as reactions can potentially yield N1, N2, or N4 substituted isomers. mdpi.com
Controlling the regioselectivity of N-alkylation is crucial for developing analogues with specific properties. Several factors influence the site of substitution, including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent.
N1 vs. N2 Alkylation: Studies on S-substituted 1,2,4-triazoles have shown that alkylation often occurs preferentially at the N1 and N2 positions, with N2 alkylated isomers sometimes being formed preferentially. nih.gov
Controlling Regioselectivity: A highly regioselective method for preparing 1-substituted derivatives involves the use of N-silyl intermediates. For example, treating methyl 1,2,4-triazole-3-carboxylate (B8385096) with hexamethyldisilazane (B44280) (HMDS) followed by reaction with an alkylating agent in the presence of a Lewis acid like SnCl₄ leads exclusively to the N1-substituted product. mdpi.com This method is effective for introducing various 1-alkoxymethyl groups onto the 1,2,4-triazole-3-carboxamide scaffold. mdpi.com
The carboxamide group itself can also be a site for modification, allowing for the synthesis of a wide array of N-substituted amide derivatives, further expanding the chemical diversity of the core structure. mdpi.com
| Alkylating Agent Precursor | Resulting N1-Substituent | Product Yield |
|---|---|---|
| Methoxymethyl acetate | -CH₂OCH₃ (Methoxymethyl) | 87% |
| Isopropyloxymethyl acetate | -CH₂OCH(CH₃)₂ (Isopropyloxymethyl) | 91% |
| n-Butyloxymethyl acetate | -CH₂O(CH₂)₃CH₃ (n-Butyloxymethyl) | 81% |
| tert-Butoxymethyl acetate | -CH₂OC(CH₃)₃ (tert-Butoxymethyl) | 49% |
| Benzyloxymethyl acetate | -CH₂OCH₂C₆H₅ (Benzyloxymethyl) | 89% |
Introduction of Diverse Substituents at Nitrogen and Carbon Atoms of this compound
The structural modification of the this compound scaffold is crucial for developing new analogues. The 1,2,4-triazole ring possesses three nitrogen atoms and two carbon atoms, offering multiple sites for substitution. nih.gov Given that the C3 and C5 positions are already occupied by methyl and carboxamide groups, respectively, synthetic efforts primarily target the ring's nitrogen atoms (N1, N2, and N4).
Alkylation is a common strategy for introducing substituents onto the nitrogen atoms. However, this reaction can lead to the formation of multiple regioisomers, as substitution can occur at any of the ring nitrogens. mdpi.comresearchgate.net The choice of reagents and reaction conditions is critical to control the regioselectivity of the substitution. For instance, a highly regioselective method for introducing an alkoxymethyl substituent involves using N-silyl derivatives of triazole carboxylic acid esters. This approach directs the alkylation specifically to the N1 position for methyl 1,2,4-triazole-3-carboxylate. mdpi.com
Beyond the nitrogen atoms, the existing methyl and carboxamide groups can also be modified. The carboxamide moiety, in particular, serves as a versatile handle for introducing a wide array of functional groups, including amino acids and peptide fragments, through standard amide coupling reactions. This allows for the extension of the molecule and the incorporation of functionalities designed to interact with specific biological targets.
Synthesis of Alkyl/Aryloxymethyl Analogues of 1,2,4-Triazole-3-carboxamides
A significant area of research involves the synthesis of alkyl/aryloxymethyl analogues of 1,2,4-triazole-3-carboxamides, which are related to the broad-spectrum antiviral agent ribavirin. mdpi.comnih.gov Synthetic strategies have been developed to introduce these moieties at either the C5 or N1 positions of the triazole ring. mdpi.com
The introduction of a 5-alkyl/aryloxymethyl fragment is typically achieved through the cyclization of a suitable acylamidrazone precursor. mdpi.comfinechem-mirea.ru This method builds the triazole ring with the desired substituent already in place at the C5 position.
Conversely, the synthesis of 1-alkyl/aryloxymethyl analogues is accomplished through the N-alkylation of a pre-formed triazole ring. mdpi.com A common two-step procedure begins with the regioselective alkylation of methyl 1,2,4-triazole-3-carboxylate. The resulting ester intermediate is then subjected to ammonolysis to convert the ester group into the desired carboxamide, yielding the final product. mdpi.com This method has been successfully used to prepare a variety of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides. mdpi.com
The table below summarizes the synthesis of several 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides starting from methyl 1,2,4-triazole-3-carboxylate. mdpi.com
| Compound Name | Substituent at N1 | Yield (%) |
|---|---|---|
| 1-(Methoxymethyl)-1,2,4-triazole-3-carboxamide | -CH2OCH3 | 87% |
| 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | -CH2OCH(CH3)2 | 91% |
| 1-(tert-Butoxymethyl)-1,2,4-triazole-3-carboxamide | -CH2OC(CH3)3 | 49% |
| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | -CH2OCH2C6H5 | 89% |
| 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide | -CH2OC6H5 | 52% |
Incorporation of Amino Acid and Peptide Fragments into 1,2,4-Triazole Structures
The incorporation of amino acid and peptide fragments into 1,2,4-triazole structures is a powerful strategy for creating novel molecules with potential therapeutic applications. mdpi.com This approach, often referred to as an active substructure splicing strategy, combines the favorable properties of the triazole core with the biological specificity of amino acids and peptides. mdpi.com
A common method for achieving this involves a multi-step synthesis that creates a triazole core with a reactive site, which is then coupled with an amino acid derivative. For example, a series of 1,2,4-triazole derivatives containing amino acid fragments were synthesized via a four-step process involving carbonyl epoxidation, substitution, reduction, and finally, an amidation reaction to link the amino acid. mdpi.com
Another sophisticated approach uses the triazole ring as a bioisosteric replacement for a labile amide bond within a peptide backbone. mdpi.comnih.gov This strategy aims to increase the metabolic stability of peptides while retaining their biological activity. nih.gov The synthesis of these peptidomimetics can be achieved using techniques such as solid-phase peptide synthesis (SPPS) combined with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govnih.gov This allows for the efficient ligation of peptide fragments or the cyclization of peptides through the formation of a stable triazole ring. nih.gov
Design and Synthesis of Hybrid Structures Incorporating the this compound Moiety
The design and synthesis of hybrid structures involve chemically linking the this compound moiety to other distinct chemical scaffolds. The goal is to create multifunctional molecules that may exhibit synergistic or novel biological activities. This strategy has led to the development of diverse compounds where the triazole ring is fused or linked to other heterocyclic systems or complex organic frameworks. nih.govnih.gov
Synthetic methodologies for these hybrid structures often involve multi-step sequences. For example, a 1,2,4-triazole precursor can be synthesized and then used as a building block in subsequent reactions. One such approach involves converting a 4-amino-1,2,4-triazol-3-one into a derivative containing a 5-mercapto-1,3,4-oxadiazole ring. nih.gov This intermediate can be further modified, for instance, by forming Schiff bases or Mannich bases to introduce additional structural diversity. nih.gov
In another example, various 1,2,4-triazole derivatives were prepared by first reacting substituted chalcones with 1,2,4-triazole. The resulting intermediates were then treated with reagents like benzyl (B1604629) bromide to yield complex hybrid structures such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones. nih.gov These synthetic routes demonstrate the versatility of the 1,2,4-triazole core in constructing elaborate molecules with potential applications in drug discovery. nih.gov
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 1h 1,2,4 Triazole 5 Carboxamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional techniques, a detailed assignment of the 3-methyl-1H-1,2,4-triazole-5-carboxamide structure can be achieved.
Proton (¹H) NMR Spectroscopy for the this compound Framework
The ¹H NMR spectrum provides precise information about the chemical environment of protons within the molecule. For this compound, the spectrum recorded in dimethyl sulfoxide-d6 (DMSO-d6) reveals four distinct signals that correspond to the different types of protons present. nih.gov
The methyl (CH₃) protons appear as a sharp singlet at approximately 2.36 ppm. nih.gov The protons of the carboxamide (-CONH₂) group are observed as two separate broad singlets at 7.59 and 7.81 ppm. nih.gov The separation of these signals suggests restricted rotation around the C-N bond of the amide. The most downfield signal, a very broad singlet appearing around 14.09 ppm, is assigned to the N-H proton of the triazole ring. nih.gov The significant downfield shift of this proton is characteristic of N-H protons in nitrogen-rich heterocycles and indicates its involvement in hydrogen bonding and reflects the specific tautomeric form present in the solution. oup.com The broadness of the N-H and NH₂ signals is a result of quadrupolar broadening from the adjacent nitrogen atoms and chemical exchange phenomena.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 14.09 | Broad Singlet | 1H | N-H (Triazole ring) |
| 7.81 | Broad Singlet | 1H | -CONH₂ |
| 7.59 | Broad Singlet | 1H | -CONH₂ |
| 2.36 | Singlet | 3H | -CH₃ |
Carbon-13 (¹³C) NMR Spectroscopy for the this compound Framework
Complementing the proton NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Based on data from analogous 1,2,4-triazole-3-carboxamide derivatives, the spectrum of this compound is expected to display four distinct signals. nih.govmdpi.com
The methyl carbon (-CH₃) would resonate at the highest field, typically in the range of 10-15 ppm. The two carbons of the triazole ring (C3 and C5) are expected to appear in the aromatic region, between approximately 145 ppm and 160 ppm. nih.govmdpi.com The carbon atom of the carboxamide carbonyl group (C=O) would be the most deshielded, with a chemical shift anticipated around 160–165 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| ~160-165 | C=O (Carboxamide) |
| ~145-160 | C3 and C5 (Triazole ring) |
| ~10-15 | -CH₃ |
Advanced NMR Techniques for Stereochemical and Tautomeric Investigations
The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms (1H, 2H, and 4H), and their relative stability can be influenced by substituents and the solvent. researchgate.net The observed ¹H NMR signal for the N-H proton at a very low field (~14 ppm) strongly suggests that the 1H-tautomer is the predominant form in a DMSO solution for this compound. nih.govoup.com This is consistent with studies on similar 1,2,4-triazole systems. oup.com
To unequivocally confirm the tautomeric form and the assignment of the ring carbons, advanced 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. researchgate.net An HMBC experiment would show long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons (~2.36 ppm) and the C3 carbon of the triazole ring, and between the triazole N-H proton (~14.09 ppm) and both ring carbons (C3 and C5), solidifying the structural assignment. mdpi.comresearchgate.net
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3100-3400 cm⁻¹ is attributable to the N-H stretching vibrations of both the triazole ring and the primary amide. The C-H stretching vibrations of the methyl group are expected to appear just below 3000 cm⁻¹.
A very strong and prominent absorption band, known as the Amide I band, is anticipated around 1650-1680 cm⁻¹ and corresponds to the C=O stretching vibration of the carboxamide group. The N-H bending vibration of the amide (Amide II band) typically appears near 1600-1640 cm⁻¹. Furthermore, stretching vibrations associated with the C=N and N=N bonds of the triazole ring are found in the fingerprint region of 1400-1600 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3400 (broad) | N-H stretch | Triazole N-H and Amide -NH₂ |
| 2900-3000 | C-H stretch | Methyl -CH₃ |
| 1650-1680 (strong) | C=O stretch (Amide I) | Carboxamide -CONH₂ |
| 1600-1640 | N-H bend (Amide II) | Carboxamide -CONH₂ |
| 1400-1600 | C=N / N=N stretch | Triazole Ring |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₄H₆N₄O, corresponding to a molecular weight of 126.12 g/mol .
High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In electrospray ionization (ESI) mode, the compound is expected to be readily protonated, showing a prominent [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 127.
The fragmentation of 1,2,4-triazole derivatives typically involves the sequential loss of small, stable neutral molecules. researchgate.net For this compound, the protonated molecule ([M+H]⁺ at m/z 127) would likely undergo initial fragmentation through several pathways. Common losses could include the elimination of ammonia (NH₃, loss of 17 amu) to yield a fragment at m/z 110, or the loss of isocyanic acid (HNCO, loss of 43 amu) from the carboxamide group, resulting in a fragment at m/z 84. Further fragmentation of the triazole ring itself would lead to smaller characteristic ions.
Table of Compounds
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For derivatives of this compound, HRMS coupled with techniques like electrospray ionization (ESI) allows for the precise determination of molecular weights and aids in the confirmation of synthesized structures.
In studies of related 1,2,4-triazole-3-carboxamide derivatives, HRMS has been successfully employed to confirm the elemental composition of newly synthesized compounds. For instance, various 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides have been characterized by HRMS, where the experimentally observed [M+H]⁺ ions were found to be in close agreement with the calculated theoretical masses, typically within a 5 ppm error margin. This level of accuracy provides strong evidence for the proposed molecular formulas mdpi.com.
The fragmentation patterns observed in the mass spectra of 1,2,4-triazole derivatives are highly dependent on the nature and position of the substituents on the triazole ring researchgate.net. Common fragmentation pathways involve the cleavage of the triazole ring and the loss of small neutral molecules. For derivatives of 1,2,4-triazole-3-carboxamide, characteristic fragmentation may include the loss of the carboxamide group or cleavage of substituents attached to the nitrogen or carbon atoms of the triazole core. While specific HRMS data for this compound is not extensively detailed in the provided search results, the fragmentation behavior of analogous structures suggests that initial fragmentation would likely involve the carboxamide moiety and the methyl group. The high-resolution capabilities of techniques like TOF-MS are crucial in distinguishing between fragment ions with very similar nominal masses, thereby enabling a more detailed structural analysis.
A summary of HRMS data for some related 1,2,4-triazole-3-carboxamide derivatives is presented below:
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide | C₅H₈N₄O₂ | 157.0726 | 157.0733 |
| 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide | C₆H₁₀N₄O₂ | 171.0882 | 171.0893 |
| 1-(n-propyloxymethyl)-1,2,4-triazole-3-carboxamide | C₇H₁₂N₄O₂ | 185.1038 | 185.1048 |
| 1-(isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | C₇H₁₂N₄O₂ | 185.1039 | 185.1058 |
| 1-(n-butyloxymethyl)-1,2,4-triazole-3-carboxamide | C₈H₁₄N₄O₂ | 199.1195 | 199.1205 |
| 1-(tert-butoxymethyl)-1,2,4-triazole-3-carboxamide | C₈H₁₄N₄O₂ | 199.1195 | 199.1208 |
| 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide | C₁₁H₁₂N₄O₂ | 233.1039 | 233.1089 |
| 1-(cyclopentyloxymethyl)-1,2,4-triazole-3-carboxamide | C₉H₁₄N₄O₂ | 211.1195 | 211.1208 |
| 1-(cyclohexyloxymethyl)-1,2,4-triazole-3-carboxamide | C₁₀H₁₆N₄O₂ | 225.1352 | 225.1380 |
| 1-([2-hydroxyethoxy]methyl)-1,2,4-triazole-3-carboxamide | C₆H₁₀N₄O₃ | 187.0831 | 187.0838 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single Crystal X-ray Diffraction of this compound and its Related Structures
Single crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for confirming the molecular structure, determining stereochemistry, and understanding intermolecular interactions.
While the specific crystal structure of this compound is not available in the provided search results, the crystal structure of the closely related compound, 1H-1,2,4-triazole-3-carboxamide, has been determined nih.gov. This parent compound crystallizes in the monoclinic space group P2₁/n nih.gov. The molecules are planar and the C=O bond length of 1.2524 (18) Å confirms the amide form of the molecule nih.gov.
The crystallographic data for 1H-1,2,4-triazole-3-carboxamide provides a valuable reference for predicting the likely crystal packing and hydrogen bonding motifs in its 3-methyl derivative. The introduction of a methyl group at the 3-position of the triazole ring would likely have an impact on the crystal packing due to steric effects, potentially leading to a different space group and unit cell parameters.
Below is a table summarizing the crystallographic data for 1H-1,2,4-triazole-3-carboxamide:
| Parameter | Value |
| Molecular Formula | C₃H₄N₄O |
| Molecular Weight | 112.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.6944 (4) |
| b (Å) | 17.527 (3) |
| c (Å) | 7.0520 (17) |
| β (°) | 94.4670 (10) |
| Volume (ų) | 455.24 (14) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.636 |
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
The solid-state structure of 1,2,4-triazole derivatives is often dominated by a network of hydrogen bonds, which play a critical role in determining the crystal packing and ultimately the physical properties of the material. In the crystal structure of 1H-1,2,4-triazole-3-carboxamide, extensive N—H···O and N—H···N hydrogen bonds are observed nih.gov. These interactions link the planar molecules into infinite sheets, which form a two-dimensional network parallel to the {101} plane of the unit cell nih.gov.
The primary hydrogen bonding interactions in 1H-1,2,4-triazole-3-carboxamide involve the amine protons of the carboxamide group acting as hydrogen bond donors to the oxygen atom of a neighboring carboxamide group and a nitrogen atom of an adjacent triazole ring. Additionally, the N-H of the triazole ring participates in hydrogen bonding. These interactions are crucial for the stability of the crystal lattice.
For this compound, it is anticipated that similar hydrogen bonding motifs would be present. The carboxamide group would still be the primary site for hydrogen bond donation and acceptance. The presence of the methyl group at the 3-position may sterically influence the relative orientation of the molecules within the crystal lattice, potentially leading to variations in the hydrogen bonding network compared to the unsubstituted parent compound. However, the fundamental N—H···O and N—H···N interactions are expected to be preserved.
A summary of the key hydrogen bond geometries in 1H-1,2,4-triazole-3-carboxamide is provided below nih.gov:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N1—H1B···N4 | 0.86 | 2.22 | 3.010 (2) | 154 |
| N2—H2···O1 | 0.86 | 2.07 | 2.909 (2) | 163 |
| N2—H2···N3 | 0.86 | 2.54 | 3.055 (2) | 120 |
Theoretical and Computational Chemistry Approaches to 3 Methyl 1h 1,2,4 Triazole 5 Carboxamide
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These methods are used to determine optimized geometries, electronic distributions, and spectroscopic parameters.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic characteristics of molecules. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. growingscience.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. growingscience.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.govacs.org These include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." growingscience.com
Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.
While specific DFT calculations for 3-methyl-1H-1,2,4-triazole-5-carboxamide are not extensively published, data from analogous triazole derivatives illustrate the typical results obtained from such analyses. For example, DFT studies on various functionalized triazoles provide insights into how substituents affect electronic properties and reactivity. nih.govirjweb.com
| Parameter | Formula | Typical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to electron cloud deformation |
| Softness (S) | 1/η | Polarizability |
| Electrophilicity Index (ω) | χ²/2η | Energy stabilization when accepting electrons |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm or interpret experimental findings. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra for a proposed structure can be compared with experimental spectra to validate its identity.
Studies on the closely related compound, 3-methyl-1H-1,2,4-triazole-5-amine, have demonstrated a good correlation between DFT-calculated chemical shifts and experimental data. ufv.br This process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors. ufv.brufv.br Such a theoretical approach would be equally applicable to this compound to aid in the assignment of its NMR signals. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which are not always fully captured in gas-phase theoretical models. ufv.br
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| Methyl Carbon | 12.0 | 10.5 |
| Triazole C3 | 155.0 | 154.0 |
| Triazole C5 | 160.0 | 159.5 |
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations. It illustrates the charge distribution across a molecule's surface, providing crucial information about its reactivity and intermolecular interaction sites. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would be expected to show significant negative potential (red regions) around the nitrogen atoms of the triazole ring and the oxygen atom of the carboxamide group. researchgate.netresearchgate.net These sites represent the primary centers for hydrogen bonding and coordination with electrophiles. Conversely, the hydrogen atoms of the amide group and the N-H of the triazole ring would exhibit positive potential (blue regions), making them likely sites for interaction with nucleophiles. researchgate.net This analysis is fundamental for understanding how the molecule interacts with biological receptors or other chemical species.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
MD simulations are particularly useful for exploring the conformational flexibility of molecules. nih.gov For this compound, key areas of flexibility would include the rotation around the single bond connecting the carboxamide group to the triazole ring. MD simulations can map the energy landscape associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.
Studies on other triazole-containing molecules have used MD to understand how they adapt their shape to fit into the active sites of enzymes. frontiersin.orgpensoft.net Such simulations track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms to quantify the stability and flexibility of different parts of the molecule. frontiersin.org This information is critical in fields like drug design, where the dynamic fit between a ligand and its target is crucial for activity.
Many 1,2,4-triazole (B32235) derivatives are known to be effective corrosion inhibitors for metals. researchgate.netmdpi.com This function arises from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. MD simulations are a powerful tool for investigating this adsorption process at the atomic scale. nih.gov
In a typical simulation, the triazole molecule is placed in a simulation box with a metal surface (e.g., an iron crystal plane) and a solvent (e.g., water and corrosive ions). The simulation then reveals how the molecule approaches and interacts with the surface. Key insights from these simulations include:
Adsorption Energy: The strength of the bond between the inhibitor and the metal surface.
Orientation: Whether the molecule lies flat on the surface (maximizing coverage) or adopts a different orientation. For triazoles, the planar ring structure often facilitates a flat adsorption mode.
Interaction Sites: Identifying which atoms of the molecule (typically heteroatoms like nitrogen and sulfur in analogues) are primarily responsible for binding to the metal atoms. researchgate.netmdpi.com
DFT calculations often complement these simulations by providing information on the electronic interactions, such as charge transfer from the inhibitor's HOMO to the unoccupied d-orbitals of the metal. researchgate.netmdpi.com Studies on analogous compounds like 3-methyl-1,2,4-triazole-5-thione have shown that the presence of multiple heteroatoms facilitates strong adsorption and effective corrosion inhibition. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR are foundational to modern drug design, enabling the prediction of a compound's biological activity from its molecular structure. These methods are particularly valuable for optimizing lead compounds based on the 1,2,4-triazole carboxamide core.
Quantitative structure-activity relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. For the 1,2,4-triazole class of compounds, several 3D-QSAR studies have been conducted to guide the synthesis of derivatives with improved therapeutic potential, such as anticancer and antimicrobial activities. nih.govkashanu.ac.ir
One common approach is the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), which has been successfully applied to series of 1,2,4-triazole derivatives to understand their anticancer potential. nih.govresearchgate.netajrconline.org For instance, a 3D-QSAR study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives generated a statistically significant model using a genetic algorithm. nih.gov The model revealed that steric and electrostatic fields are key determinants of anticancer activity. nih.gov Such models provide crucial insights into the structural requirements for bioactivity, indicating which positions on the triazole ring are most sensitive to modification. nih.gov
These studies demonstrate that by analyzing the physicochemical properties and spatial arrangement of functional groups, QSAR can effectively predict the activity of new derivatives, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening. kashanu.ac.ir
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. springernature.com This method has proven effective for the 1,2,4-triazole scaffold.
For example, through in silico screening, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide were identified as potential lead compounds for anticancer treatments. mdpi.com The screening suggested that these derivatives could act by inhibiting translation initiation through interference with eIF4E assembly. mdpi.com Similarly, virtual screening of a library of 1,2,4-triazole derivatives against the adenosine (B11128) A2B receptor led to the design and synthesis of novel compounds with promising cytotoxic effects against human breast adenocarcinoma cells. nih.gov In another study, screening a library of over 60,000 compounds identified several triazole-like ligands as potent inhibitors of the KDM5A enzyme, a target in cancer therapy. cal-tek.eu
These examples highlight how virtual screening can efficiently process vast chemical spaces to pinpoint promising candidates for further development, serving as a cost-effective alternative to high-throughput experimental screening. springernature.com
Computational Docking and Ligand-Protein Interaction Studies
Molecular docking is a key computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how potential drugs interact with their biological targets at a molecular level.
Molecular docking simulations have been extensively used to investigate the binding of 1,2,4-triazole-carboxamide derivatives to a wide array of biological targets implicated in various diseases. These studies provide insights into the potential mechanism of action and guide further structural optimization.
For instance, derivatives of 1,2,4-triazole carboxamide have been docked against cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). asianpubs.org Other studies have explored their potential as anticancer agents by docking them into the active sites of c-kit tyrosine kinase and protein kinase B. nih.govbohrium.com The potential of these compounds as antifungal agents has been investigated by docking them into lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov Furthermore, docking studies have supported the development of 1,2,4-triazole derivatives as antitubercular agents by simulating their binding to enzymes like Lipoate protein B (LipB) and cytochrome P450 CYP121. researchgate.netmdpi.com
A summary of representative docking studies for 1,2,4-triazole derivatives is presented below.
| Derivative Class | Biological Target | PDB Code | Therapeutic Area | Key Finding |
| Substituted 1,2,4-triazole carboxamides | EGFR / CDK-4 | 6LUD / 7SJ3 | Anticancer | Favorable binding interactions compared to co-crystallized ligands. asianpubs.org |
| Alkyl/aryloxymethyl 1,2,4-triazole-3-carboxamides | eIF4E | 4TPW | Anticancer | Binds to the same site as known inhibitor 4EGI-1, suggesting interference with translation initiation. mdpi.com |
| 1,2,4-Triazole-based acetamides | c-kit tyrosine kinase / Protein kinase B | - | Anticancer (Liver) | Excellent binding affinities, identifying a promising drug pharmacophore. nih.govbohrium.com |
| Triazole-adenosine analogs | Protein Arginine Methyltransferase 5 (PRMT5) | - | Anticancer | The triazole ring plays a key role in binding to the active pocket. nih.govnih.gov |
| Amino acid-functionalized 1,2,4-triazoles | 14α-demethylase (CYP51) | 3L4D | Antifungal | Strong binding affinity, highlighting potential as effective antifungal agents. nih.gov |
| 1,2,4-Triazole derivatives | Lipoate protein B (LipB) | 1W66 | Antitubercular | Strong binding to active sites, with affinities better than some recommended drugs. |
| 1,2,4-triazol-5-thione derivatives | Cytochrome P450 CYP121 | - | Antitubercular | Molecules can bind to the active site of the enzyme. mdpi.com |
A detailed analysis of the docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. This information is critical for structure-based drug design, allowing for modifications that enhance binding affinity and selectivity.
For 1,2,4-triazole derivatives, interactions with key amino acid residues in the target's active site have been characterized. For example, in docking studies with Protein Arginine Methyltransferase 5 (PRMT5), the triazole ring itself was found to be crucial for binding, forming interactions with the characteristic residue Phe327 in the active site. nih.govnih.gov In another study targeting lanosterol 14α-demethylase (CYP51), derivatives formed hydrogen bonds with key residues; one compound's hydroxyl group bonded with MET-459, while its amino acid substituent interacted with HIS-457 and TYR-456. nih.gov
Docking of triazole derivatives into the active site of the enzyme tyrosinase showed interactions with His244, His263, Phe264, and Val283. pensoft.net For Lipoate protein B (LipB), potent antitubercular triazole compounds were found to form critical hydrogen bonds and hydrophobic interactions with the enzyme's active site residues. researchgate.net Similarly, when targeting FgCYP51, a fungal enzyme, a lead compound was shown to bind via coordination, hydrogen bonding, and stacking interactions, explaining its potent antifungal activity. rsc.org
These detailed interaction analyses provide a rational basis for designing next-generation inhibitors with improved potency and a better understanding of the structure-activity relationships governing the therapeutic effects of the 1,2,4-triazole carboxamide scaffold.
Mechanistic Insights into the Biological Activities of 3 Methyl 1h 1,2,4 Triazole 5 Carboxamide Analogues in Vitro Investigations
Investigation of Antimicrobial Mechanisms
Analogues of 3-methyl-1H-1,2,4-triazole-5-carboxamide have demonstrated significant potential as antimicrobial agents. Their mechanisms of action are diverse, targeting fundamental processes in both fungal and bacterial pathogens.
Fungal Cytochrome P450 14α-Demethylase (CYP51) Inhibition and Related Pathways
The primary antifungal mechanism for triazole-based compounds involves the inhibition of the cytochrome P450 enzyme, 14α-demethylase, commonly known as CYP51. frontiersin.orgnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity, integrity, and permeability. frontiersin.org
Triazole analogues act as non-competitive inhibitors, where a nitrogen atom in the triazole ring binds to the heme iron atom at the active site of CYP51. researchgate.net This binding event blocks the demethylation of lanosterol (B1674476), a precursor to ergosterol. frontiersin.org The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. nih.govresearchgate.net The hydrophobic interactions between the inhibitor and the enzyme's binding cavity are the main driving force for this binding. frontiersin.org
Molecular docking studies have shown that novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments possess a strong affinity for CYP51. researchgate.netmdpi.com The efficacy of these compounds is often evaluated by their half-maximal effective concentration (EC50), which measures the concentration required to inhibit 50% of the biological process.
| Compound | Target Organism | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) | Source |
|---|---|---|---|---|---|
| Compound 6h (A 1,2,4-triazole derivative) | Physalospora piricola | 13.095 | Mefentrifluconazole | 39.516 | researchgate.net |
| Compound 5j (A 1,2,4-triazole derivative) | Phytophthora capsici | 17.362 | Mefentrifluconazole | 75.433 | researchgate.net |
Bacterial Cell Wall or Metabolic Pathway Disruptions
The antibacterial action of triazole carboxamide analogues involves different mechanisms than their antifungal counterparts. Research has pointed towards the disruption of critical bacterial metabolic pathways. One significant mechanism is the inhibition of the bacterial SOS response to DNA damage. nih.gov The SOS response is a crucial pathway for DNA repair and mutagenesis, regulated by the LexA and RecA proteins. nih.gov
A high-throughput screen identified a 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold that inhibits the RecA-mediated auto-proteolysis of the LexA repressor, which is the initiating step of the SOS response. nih.gov By inhibiting this pathway, these compounds can sensitize bacteria to other antibiotics and potentially slow the development of resistance. nih.gov These molecules are being developed as "DISARMERs" (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance). nih.gov
Additionally, various 1,2,4-triazole derivatives have demonstrated broad-spectrum antibacterial activity, suggesting they may interfere with other essential bacterial processes, although specific mechanisms like cell wall disruption are still under detailed investigation for this particular class of compounds. nih.gov Some 5-methyl-1H-1,2,3-triazole-4-carboxamides showed potent and selective effects against Staphylococcus aureus. researchgate.net
Elucidation of Antiviral Mechanisms of Action
Triazole carboxamide derivatives have also emerged as promising antiviral agents, particularly against influenza viruses, by targeting key components of the viral life cycle.
Interference with Viral Replication Cycles (e.g., Influenza Virus Nucleoprotein Targeting)
A key antiviral strategy for these compounds is the targeting of the influenza A virus nucleoprotein (NP). researchgate.net The NP is essential for viral RNA replication, encapsidation, and nuclear transport. A series of 1H-1,2,3-triazole-4-carboxamide derivatives were designed and found to inhibit the replication of multiple strains of influenza A virus, including H1N1, H3N2, and H5N1, as well as amantadine- and oseltamivir-resistant strains. researchgate.net Mechanistic studies suggest that the most potent of these compounds directly targets the viral nucleoprotein, thereby inhibiting its accumulation in the nucleus and disrupting the viral replication cycle. researchgate.net
| Compound | Target Virus Strain | IC50 (µM) | Source |
|---|---|---|---|
| Compound 3b (A 1H-1,2,3-triazole-4-carboxamide derivative) | Various H3N2 and H1N1 strains | 0.5 - 4.6 | researchgate.net |
| Compound 3b | H5N1 (RG14) | Sub-µM | researchgate.net |
| Compound 3b | Amantidine-resistant A/WSN/33 (H1N1) | Sub-µM | researchgate.net |
| Compound 3b | Oseltamivir-resistant A/WSN/1933 (H1N1, 274Y) | Sub-µM | researchgate.net |
Inhibition of Viral Enzymes or Structural Proteins
Another antiviral mechanism involves the inhibition of the influenza virus's RNA-dependent RNA polymerase (RdRP). The RdRP is a heterotrimeric complex composed of PA, PB1, and PB2 subunits, which is essential for viral genome replication and transcription. Certain hybrid compounds based on a 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffold have been developed to act as disruptors of the PA-PB1 subunit interface. nih.gov By binding to the PA subunit, these molecules prevent its interaction with the PB1 subunit, thereby inhibiting the formation of a functional polymerase complex and halting viral replication. nih.gov
Dissection of Anticancer Mechanisms
Analogues of triazole carboxamide have shown significant cytotoxic potential against various cancer cell lines through multiple mechanisms of action, including enzyme inhibition and interference with cell signaling and protein synthesis.
Research into 1,2,3-triazole carboxamide derivatives has revealed their potential to target key regulators of the cell cycle and cell growth. ijpsdronline.comijpsdronline.com Molecular docking studies have shown that these compounds can exhibit strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3. ijpsdronline.comijpsdronline.com Inhibition of EGFR can block signaling pathways that lead to cell proliferation, while inhibition of CDK4 can halt progression through the G1 phase of the cell cycle.
Another investigated anticancer mechanism for 1,2,4-triazole derivatives is the inhibition of the aromatase enzyme. nih.gov Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. In hormone-dependent cancers, such as certain types of breast cancer, inhibiting aromatase can effectively reduce tumor growth. nih.gov The nitrogen atoms of the triazole ring are thought to bind to the iron in the heme moiety of the aromatase enzyme, similar to the mechanism seen in fungal CYP51 inhibition. nih.gov
Furthermore, certain alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have been shown to inhibit cell cycle progression and induce an accumulation of leukemia cells in the subG1-phase, indicative of apoptosis. mdpi.com Molecular docking results suggest that these compounds may exert their effect by inhibiting the initiation of translation, potentially through interference with the assembly of the eukaryotic initiation factor 4F (eIF4E). mdpi.com
The cytotoxic potential of these compounds has been evaluated in vitro against several human cancer cell lines.
| Compound Series | Cancer Cell Line | Activity Noted | Source |
|---|---|---|---|
| 1,2,3-triazole carboxamide derivatives (5j, 5i, 5m, 5f) | HeLa, PANC-1, HCT-116, A-549 | Significant cytotoxic potential | ijpsdronline.comijpsdronline.com |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e) | Hela | Promising cytotoxic activity (<12 µM) | nih.gov |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d) | Hela | Promising cytotoxic activity (<12 µM) | nih.gov |
| n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide | Leukemia cells | Induced cell death at low micromolar concentrations | mdpi.com |
Cellular Pathway Modulation and Apoptosis Induction in Cancer Cell Lines
Analogues of this compound have demonstrated significant potential in the modulation of cellular pathways, leading to the induction of apoptosis in various cancer cell lines. These compounds have been shown to elicit antiproliferative effects through mechanisms that include cell cycle arrest and the activation of apoptotic cascades.
Research has indicated that certain 1,2,4-triazole-3-carboxamide derivatives can induce cell cycle arrest at different phases. For instance, some analogues cause an accumulation of cells in the G0/G1 phase, while others have been observed to arrest the cell cycle in the S phase. documentsdelivered.com This disruption of the normal cell cycle progression is a key factor in inhibiting the proliferation of cancer cells.
The induction of apoptosis, or programmed cell death, is another critical mechanism of action for these compounds. Studies have confirmed the pro-apoptotic effects of these analogues through the observation of key molecular markers. For example, the cleavage of poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are central to the apoptotic process, has been documented in leukemia cell lines following treatment with 1,2,4-triazole-3-carboxamide derivatives. nih.gov Furthermore, some indolyl 1,2,4-triazole derivatives have been shown to significantly induce apoptosis, with rates as high as 45.33% and 37.26% in treated cells compared to a control rate of 1.91%. documentsdelivered.com
The cytotoxic effects of these compounds have been quantified across a range of human cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating potent activity. For example, certain derivatives have shown significant efficacy against breast cancer (MCF-7), colon cancer (Caco-2, HCT-116), cervical cancer (HeLa), and non-small cell lung cancer (A549) cell lines. sid.irtorvergata.it
Table 1: Cytotoxic Activity of 1,2,4-Triazole-Carboxamide Analogues in Various Cancer Cell Lines
| Compound Analogue | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 10a | MCF-7 | 6.43 |
| Hela | 5.6 | |
| A549 | 21.1 | |
| Derivative 10d | MCF-7 | 10.2 |
| Hela | 9.8 | |
| A549 | 16.5 | |
| Derivative 4e | A-549 | 1.87 |
| HCT-116 | 1.92 | |
| PANC-1 | 1.76 | |
| HeLa | 1.81 | |
| Derivative 4m | A-549 | 1.93 |
| HCT-116 | 1.97 | |
| PANC-1 | 1.85 | |
| HeLa | 1.89 |
Data sourced from multiple studies to illustrate the range of cytotoxic activity. sid.irtorvergata.it
Inhibition of Translation Initiation via eIF4E Assembly Modulation
Molecular docking studies have provided insights into a potential mechanism of action for certain analogues of this compound, suggesting their involvement in the inhibition of translation initiation. This process is fundamental for protein synthesis and is often dysregulated in cancer. A key player in the initiation of translation is the eukaryotic initiation factor 4E (eIF4E), which binds to the 5' cap structure of mRNA, facilitating the assembly of the translation initiation complex.
The aforementioned docking studies suggest that alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide may interfere with the assembly of the eIF4E complex. By binding to eIF4E, these compounds could potentially disrupt its interaction with other essential factors, thereby inhibiting the initiation of translation and leading to a reduction in the synthesis of proteins that are critical for cancer cell growth and survival. It is important to note that this proposed mechanism is based on computational modeling and awaits conclusive experimental validation.
Cyclin-Dependent Kinase (CDK) Inhibition and Other Pathways
A significant area of investigation into the anticancer properties of this compound analogues is their ability to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a common feature of many cancers.
Several studies have demonstrated that various triazole-based compounds are potent inhibitors of different CDKs. For example, a series of 1-acyl-1H- documentsdelivered.comtriazole-3,5-diamine analogues have been shown to exhibit potent and selective inhibitory activity against CDK1 and CDK2. In another study, novel indolyl 1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory activity against both CDK4 and CDK6. The results revealed a range of IC50 values, with some compounds showing higher potency than the reference drug staurosporine. documentsdelivered.com
Furthermore, coumarin-triazole-glycosyl hybrids have demonstrated excellent inhibitory activity against CDK-2/cyclin A2, with IC50 values in the sub-micromolar range. These findings highlight the potential of these triazole analogues to target the cell cycle machinery in cancer cells through the inhibition of multiple CDKs.
Table 2: Inhibitory Activity of 1,2,4-Triazole Analogues against Cyclin-Dependent Kinases (CDKs)
| Compound Analogue | Target CDK | IC50 (µM) |
|---|---|---|
| Indolyl 1,2,4-triazole Vb | CDK4 | 0.056 |
| Indolyl 1,2,4-triazole Vk | CDK4 | 0.049 |
| Indolyl 1,2,4-triazole Vm | CDK4 | 0.073 |
| Indolyl 1,2,4-triazole Vd | CDK6 | 0.075 |
| Indolyl 1,2,4-triazole Vh | CDK6 | 0.095 |
| Coumarin-triazole-glycosyl hybrid 8 | CDK-2/cyclin A2 | 0.24 ± 0.20 |
| Coumarin-triazole-glycosyl hybrid 10 | CDK-2/cyclin A2 | 0.15 ± 0.60 |
Data compiled from studies on various 1,2,4-triazole analogues. documentsdelivered.com
Other Enzyme Inhibition Profiles
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Analogues of this compound have also been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.
Research into novel N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and 2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide has shown that these compounds exhibit moderate to good inhibitory activity against both AChE and BChE. The inhibitory potential of these compounds is influenced by the nature of the substituents on the aryl ring.
Glutathione S-Transferase (GST) Inhibition
No relevant data on the inhibition of Glutathione S-Transferase (GST) by analogues of this compound were found in the reviewed literature.
Pregnane (B1235032) X Receptor (PXR) Modulation and its Mechanistic Implications
The pregnane X receptor (PXR) is a nuclear receptor that plays a pivotal role in the metabolism of xenobiotics, including many drugs. Modulation of PXR activity can have significant implications for drug-drug interactions and cellular homeostasis. Recent studies have identified 1H-1,2,3-triazole-4-carboxamides as a class of compounds that can act as potent and selective modulators of PXR.
Structural optimization of these triazole analogues has led to the discovery of compounds that function as both inverse agonists and antagonists of PXR. sid.ir An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. An antagonist, on the other hand, blocks the action of an agonist.
The development of these PXR modulators has been guided by structure-activity relationship (SAR) studies. For instance, it was found that replacing a sulfonyl linkage in a parent compound with a carbonyl amide linkage generated a series of 1H-1,2,3-triazole-4-carboxamides with varying PXR binding and antagonist activities. sid.ir Further modifications to different positions of the triazole ring and its substituents have resulted in compounds with low nanomolar IC50 values for both binding and cellular activity, indicating high potency.
The ability of these this compound analogues to selectively modulate PXR activity opens up possibilities for their use in mitigating adverse drug responses and potentially in other therapeutic areas where PXR plays a role, such as inflammation and cancer. The discovery of both dual inverse agonist/antagonists and pure antagonists provides valuable tools for further research into the physiological and pathophysiological functions of PXR.
Table 3: PXR Modulation by 1H-1,2,3-triazole-4-carboxamide Analogues
| Compound Analogue | PXR Binding IC50 (µM) | Antagonist Activity IC50 (µM) |
|---|---|---|
| Compound 1 | 1.2 | 34 |
| Compound 2 | 0.65 | 4.1 |
| Compound 9 | 2.7 | >50 |
| Compound 10 | 9.4 | >50 |
| Compound 13 | 1.4 | >50 |
Data from a study on the structural optimization of 1H-1,2,3-triazole-4-carboxamides as PXR modulators.
Diverse Academic and Industrial Applications of 3 Methyl 1h 1,2,4 Triazole 5 Carboxamide Scaffolds
Role in Drug Discovery and Development: Lead Compounds and Preclinical Candidates
The 1,2,4-triazole-3-carboxamide core, which is the aglycon of the antiviral drug ribavirin, has been identified as a promising scaffold for developing new therapeutic agents, particularly in oncology. mdpi.com Researchers have synthesized and evaluated various alkyl/aryloxymethyl derivatives of this core structure, identifying compounds with significant antiproliferative effects against cancer cell lines. mdpi.com
Detailed research findings have shown that certain derivatives, specifically those with long alkyl chains like the n-decyloxymethyl group, induce cell death in leukemia cells at low micromolar concentrations. mdpi.com These compounds have been observed to inhibit cell cycle progression and cause an accumulation of cancer cells in the subG1-phase, which is indicative of apoptosis. researchgate.net Molecular docking studies suggest a potential mechanism of action involving the inhibition of translation initiation through interference with the assembly of the eukaryotic initiation factor 4E (eIF4E). mdpi.com The demonstrated biological activity of these derivatives positions them as valuable lead compounds for the development of novel anticancer treatments. mdpi.comresearchgate.net
| Derivative Compound | Target Cell Line | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 1-n-decyloxymethyl-1,2,4-triazole-3-carboxamide | Leukemia (CCRF-SB, K562) | Induces cell death at low µM concentrations; inhibits cell cycle progression. mdpi.comresearchgate.net | Inhibition of translation initiation (eIF4E interference). mdpi.com |
| 5-n-decyloxymethyl-1,2,4-triazole-3-carboxamide | Leukemia | Induces cell death at low µM concentrations. mdpi.com | Inhibition of translation initiation (eIF4E interference). mdpi.com |
Material Science: Corrosion Inhibition and Surface Protective Coatings
Derivatives of the 1,2,4-triazole (B32235) scaffold are highly effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic environments. nih.govbohrium.com These compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. mdpi.comrsc.org The inhibition mechanism can involve both physical adsorption (physisorption) and chemical bond formation (chemisorption) between the triazole molecule and the metal atoms. rsc.org
The presence of heteroatoms (nitrogen and, in many derivatives, sulfur) and π-electrons in the triazole ring facilitates strong adsorption onto the metal surface. nih.gov Studies on 3-methyl-1,2,4-triazole-5-thione derivatives, which are structurally similar to the carboxamide, show that these molecules significantly decrease the corrosion rate of mild steel in hydrochloric acid. researchgate.net The efficiency of inhibition increases with the concentration of the triazole derivative. bohrium.com Research has demonstrated that these inhibitors act as mixed-type inhibitors, meaning they reduce the rate of both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. rsc.org The formation of these thin protective organic layers has been confirmed by surface analysis techniques. mdpi.com
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (E%) |
|---|---|---|---|
| 2-(5-dodecylthio-3-methyl-1,2,4-triazole) acetic acid (MTSC12AC) | Mild Steel | 1M HCl | 96% at 5x10-4 M researchgate.net |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | 93% at 10-3 M bohrium.com |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not specified, but reduces corrosion rate. nih.govnih.gov |
Agricultural Science: Development of Fungicides and Herbicides
The 1,2,4-triazole ring is a critical component in a major class of agricultural fungicides known as demethylation inhibitors (DMIs). iastate.edu These fungicides have a broad spectrum of activity and are used to protect a wide variety of crops, including cereals, fruits, and vegetables, from fungal diseases like powdery mildews and rusts. iastate.edugodrejastec.com Triazole fungicides are highly effective because they specifically inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047). iastate.edu Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth and death. iastate.edu
Due to the development of resistance in some fungal pathogens to existing treatments, research is focused on synthesizing novel 1,2,4-triazole derivatives. mdpi.comnih.gov By modifying the core structure, for instance by incorporating amino acid or carboxamide fragments, scientists aim to create new compounds with enhanced efficacy and a broader spectrum of activity. nih.govmdpi.com Recent studies have yielded derivatives that show exceptional activity against specific pathogens, with EC50 values significantly lower than commercial fungicides like mefentrifluconazole. mdpi.comnih.gov
| Derivative Compound | Target Pathogen | EC50 Value (µg/mL) | Reference Drug (EC50) |
|---|---|---|---|
| Compound 8k (a triazole with an amino acid fragment) | Physalospora piricola | 10.126 mdpi.comnih.gov | Mefentrifluconazole (39.516) mdpi.com |
| Compound 8d (a triazole with an amino acid fragment) | Physalospora piricola | 10.808 mdpi.comnih.gov | Mefentrifluconazole (39.516) mdpi.com |
| Compound 5j (a triazole with a carboxamide fragment) | Phytophthora capsici | 17.362 mdpi.com | Mefentrifluconazole (75.433) mdpi.com |
Analytical Chemistry: Design of Chromogenic Reagents for Metal Detection and Quantification
The ability of the 1,2,4-triazole scaffold to chelate metal ions has been harnessed in analytical chemistry for the design of chemosensors and chromogenic reagents. sci-hub.seresearchgate.net These molecules are engineered to produce a detectable signal, such as a change in color or fluorescence, upon selectively binding with a specific metal ion. researchgate.netmorressier.com This property allows for the sensitive and selective detection and quantification of metal ions in various samples. sci-hub.se
A derivative of 3-methyl-5-mercapto-1,2,4-triazole was developed as a chromogenic reagent for the extractive spectrophotometric determination of copper (II). scielo.org.za This reagent forms a stable, orange-red colored complex with Cu(II) ions that can be extracted into an organic solvent. scielo.org.za The intensity of the color, measured by a spectrophotometer at a specific wavelength, is directly proportional to the concentration of copper, allowing for its precise quantification. scielo.org.za The composition of the metal-ligand complex was determined to be a 1:2 ratio of Cu(II) to the triazole reagent. scielo.org.za This method has been successfully applied to determine copper content in pharmaceutical and alloy samples. scielo.org.za
| Triazole-Based Reagent | Target Ion(s) | Detection Method | Limit of Detection (LoD) |
|---|---|---|---|
| 4-(4'-nitrobenzylidene imino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT) | Cu(II) | Extractive Spectrophotometry (Colorimetric) scielo.org.za | Not specified, but effective in ppm range. scielo.org.za |
| Chalcone-tethered 1,2,3-triazole (para-substituted) | Cu(II) | Fluorescence Spectroscopy nih.gov | 1.17 µM nih.gov |
| Chalcone-tethered 1,2,3-triazole (para-substituted) | Co(II) | Fluorescence Spectroscopy nih.gov | 1.81 µM nih.gov |
Bioinorganic Chemistry: Complexation Studies with Metal Ions
The field of bioinorganic chemistry investigates the role of metals in biological systems, often involving the study of metal-ligand complexes. The nitrogen atoms in the 1,2,4-triazole ring are excellent donors, making triazole derivatives versatile ligands for coordinating with a wide range of transition metal ions. mdpi.comripublication.com The study of these complexes provides insight into magnetic superexchange interactions and the development of new materials with interesting magnetic and electronic properties. mdpi.com
Research on sulfonate-functionalized 1,2,4-triazole derivatives has shown their ability to act as bridging ligands, connecting multiple metal centers to form polynuclear complexes. mdpi.com For example, trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized where the triazole ligands bridge the metal ions via their N1 and N2 atoms. mdpi.com In these structures, the central metal ion is typically in an octahedral configuration, coordinated by six nitrogen atoms from the bridging triazole ligands. mdpi.com Similarly, studies on 4-amino-3-methyl-1,2,4-triazol-5-thione have revealed its capacity to act as a bidentate chelating ligand through its sulfur and nitrogen atoms, or as a bridging ligand between two metal centers. isres.org
| Triazole Ligand | Metal Ion(s) | Resulting Complex Structure | Coordination Geometry |
|---|---|---|---|
| Sulfonate-functionalized 1,2,4-triazole | Mn(II), Co(II), Ni(II), Cu(II) | Trinuclear complex with bridging triazole ligands. mdpi.com | Central metal: Octahedral (MN6) mdpi.com |
| 4-amino-3-methyl-1,2,4-triazol-5-thione | Palladium (Pd) | Mononuclear and binuclear complexes. isres.org | Bidentate chelation (S and N atoms) or bridging. isres.org |
| 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol | Co(II), Ni(II), Cu(II) | Mononuclear complex. ripublication.com | Tetrahedral ripublication.com |
| 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol | Cr(III), Fe(III) | Mononuclear complex. ripublication.com | Octahedral ripublication.com |
Future Research Trajectories and Interdisciplinary Opportunities for 3 Methyl 1h 1,2,4 Triazole 5 Carboxamide
Exploration of Novel Synthetic Pathways and Catalytic Methods for 3-methyl-1H-1,2,4-triazole-5-carboxamide
The advancement of synthetic organic chemistry presents a fertile ground for developing more efficient, selective, and sustainable methods to construct the this compound core. Future research will likely pivot from traditional multi-step, often harsh, reaction conditions to more elegant and atom-economical strategies.
Catalytic Methods: The application of transition-metal catalysis is a key area for innovation. Copper and silver catalysts have already demonstrated regioselective control in the synthesis of 1,2,4-triazoles from isocyanides and diazonium salts. Future work could tailor these catalytic systems to favor the specific substitution pattern of this compound, potentially leading to higher yields and milder reaction conditions. Mechanochemical methods, using techniques like solventless grinding with a copper catalyst, could also be explored to reduce solvent waste and energy consumption. Furthermore, flow chemistry offers a scalable and safer alternative to batch processing, particularly for managing energetic intermediates that may arise during triazole synthesis.
| Catalytic Method | Potential Catalyst | Key Advantages | Research Focus |
|---|---|---|---|
| [3+2] Cycloaddition | Copper(II) or Silver(I) | High regioselectivity, mild conditions. | Optimization for 3-methyl-5-carboxamide substitution. |
| Oxidative Cyclization | Copper/O₂ System | Uses readily available starting materials (amidines). | Improving functional group tolerance. |
| Mechanochemical Synthesis | Copper Acetate | Solvent-free, shorter reaction times, scalability. | Adaptation for the specific target molecule. |
| Flow Chemistry | Metal-free or Catalytic | Enhanced safety, scalability, atom economy. | Development of a continuous one-pot process. |
Advanced Spectroscopic Characterization of Complex this compound Architectures
While standard spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry are routine for characterizing the basic structure of this compound, future research necessitates the use of more advanced methods to probe complex supramolecular assemblies, metal complexes, and biological interactions.
Future investigations will likely involve multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all protons and carbons, especially in more complex derivatives. Solid-state NMR could be employed to study the compound in its crystalline form or when bound to a solid support. X-ray crystallography will remain crucial for determining the precise three-dimensional structure of the molecule and its complexes, providing invaluable insights into intermolecular interactions.
To understand its behavior in biological systems, techniques like fluorescence spectroscopy and circular dichroism could be used to study its binding to proteins or nucleic acids. The characterization of metal-organic frameworks (MOFs) or coordination polymers incorporating the triazole ligand would require a combination of single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to understand their structure, stability, and porosity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new derivatives of this compound. These computational tools can analyze vast datasets to identify novel drug candidates with improved efficacy and pharmacokinetic properties, significantly reducing the time and cost of discovery.
Future research will focus on developing robust quantitative structure-activity relationship (QSAR) models. By training algorithms on existing libraries of triazole compounds and their biological activities, ML models can predict the potency of novel, unsynthesized derivatives of this compound. Generative models, a type of AI, can be employed to design entirely new molecules based on the core scaffold, optimized for specific biological targets.
Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the design phase. This in silico screening process minimizes the need for extensive and costly experimental testing. The integration of ML with molecular docking and dynamics simulations can provide deeper insights into the binding interactions between the triazole derivatives and their target proteins, guiding further structural modifications.
Discovery of Undiscovered Biological Targets and Pathways for this compound
The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. While derivatives of 1,2,4-triazole-3-carboxamide have shown potential as anticancer agents, the full biological profile of this compound remains largely unexplored.
Future research will aim to identify novel biological targets and mechanisms of action. High-throughput screening (HTS) of the compound against diverse panels of cell lines and enzymes can uncover unexpected activities. Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without a preconceived target, is another powerful approach. For instance, recent studies identified 1,2,4-triazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, opening up new therapeutic possibilities.
Chemical proteomics and affinity-based target identification methods can be used to isolate the specific proteins that the compound binds to within a cell. Subsequent studies will be needed to validate these targets and elucidate the downstream signaling pathways that are modulated, potentially revealing novel therapeutic strategies for a range of diseases.
Nanotechnology and Drug Delivery System Applications
Nanotechnology offers transformative potential for improving the therapeutic efficacy of this compound and its derivatives. By encapsulating the compound within nanocarriers, it is possible to enhance its solubility, stability, bioavailability, and target-site accumulation.
Future research will explore various nanodelivery systems. For example, loading the compound into chitosan (B1678972) nanoparticles has been shown to improve the anti-protozoal activity of similar triazole-sulfonamide hybrids. Lipid-based systems, such as liposomes or nano-LDL particles, can be used to encapsulate the drug, potentially enhancing its delivery to cancer cells that overexpress LDL receptors. Polymeric nanoparticles and micelles also represent versatile platforms for controlled and targeted drug release.
Furthermore, carbon-based nanomaterials like carbon nanotubes could be functionalized with the triazole compound for applications in both drug delivery and electrochemical sensing. The development of these advanced drug delivery systems could overcome pharmacokinetic challenges and unlock the therapeutic potential of this compound class in areas like oncology and infectious diseases.
| Nanocarrier System | Core Material | Potential Advantages | Relevant Research Example |
|---|---|---|---|
| Chitosan Nanoparticles | Chitosan (a natural polymer) | Biocompatible, biodegradable, enhances permeability. | Delivery of triazole-sulfonamides for anti-Toxoplasma activity. |
| Nano-LDL Particles | Lipids and Apolipoproteins | Targets cancer cells via LDL receptor pathway. | Delivery of triazole derivatives for anticancer evaluation. |
| Selenium Nanoparticles | Selenium | Synergistic anticancer effects. | Conjugation with triazole derivatives for cancer treatment. |
| Carbon Nanotubes | Carbon | High surface area, good electrical properties for sensing. | Used in electrochemical sensors for triazole drugs. |
Sustainability in Synthesis and Application Development
The principles of green chemistry are becoming increasingly integral to chemical research and development. Future efforts in the synthesis and application of this compound will be heavily influenced by the need for sustainability.
Research will focus on developing synthetic routes that maximize atom economy and minimize waste. This includes the use of greener solvents, such as biodegradable options like Cyrene™, which can eliminate the need for hazardous organic solvents and simplify product purification. The use of microwave-assisted synthesis and sonication are other green techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods.
The development of recyclable heterogeneous catalysts can also contribute to a more sustainable process. Beyond synthesis, the entire lifecycle of the compound and its derivatives will be considered, including designing for biodegradability to minimize environmental persistence. This holistic, green chemistry approach will ensure that the development of this compound and its applications is both scientifically innovative and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-1H-1,2,4-triazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of aminoguanidine bicarbonate with carboxylic acids under reflux conditions. For example, aminoguanidine bicarbonate reacts with acetic acid in toluene using a Dean-Stark apparatus to remove water, yielding 3-methyl-1H-1,2,4-triazole-5-amine (mta) as a precursor. Excess acetic acid forms the acetate derivative (Hmta) .
- Key parameters : Temperature (120°C), solvent choice (toluene for azeotropic water removal), and catalyst (acid excess) are critical. Yield optimization requires monitoring CO₂ release and reaction time (~22 hours).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the triazole ring protons resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
- IR : Absorptions at 3200–3400 cm⁻¹ (N-H stretching) and 1650–1700 cm⁻¹ (C=O) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 126 for Hmta) validate molecular weight .
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodology : X-ray crystallography (using SHELX or ORTEP-III ) reveals intermolecular N-H···O and N-H···N hydrogen bonds. Graph set analysis (e.g., Etter’s rules ) can classify motifs like rings, which stabilize the lattice.
Advanced Research Questions
Q. How can computational methods predict and validate NMR chemical shifts for this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR spectra. Comparisons with experimental data (δ ± 0.1 ppm) refine accuracy. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?
- Case study : While some studies highlight antimicrobial activity (e.g., MIC ~10 µM against E. coli), others show inactivity. Factors include:
- Structural variations : Substituents (e.g., fluorine or methyl groups) alter hydrophobicity and target binding .
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and bacterial strain variability affect results. Meta-analyses using standardized protocols are recommended .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Challenges : Low solubility in common solvents (e.g., water, ethanol) and polymorphism.
- Solutions :
- Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Employ seeding techniques or additives (e.g., ionic liquids) to control nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
